N-(2,4-Dioxo-4-(phenylamino)butyl)-3-hydroxynaphthalene-2-carboxamide
Description
Properties
CAS No. |
85750-34-1 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-anilino-2,4-dioxobutyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O4/c24-17(12-20(26)23-16-8-2-1-3-9-16)13-22-21(27)18-10-14-6-4-5-7-15(14)11-19(18)25/h1-11,25H,12-13H2,(H,22,27)(H,23,26) |
InChI Key |
VVTRPYGBBSGKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-DIOXO-4-(PHENYLAMINO)BUTYL]-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Nucleophilic Additions and Substitutions
The compound’s dioxo (keto) groups and electron-deficient aromatic system enable nucleophilic attacks. Key reactions include:
Michael 1,4-Addition
-
The dioxo butyl chain acts as a Michael acceptor, facilitating nucleophilic additions. For example, primary/secondary amines or thiols can attack the α,β-unsaturated ketone system .
-
Example : Reaction with N-acetyl-L-cysteine under mild conditions yields thioether derivatives (analogous to naphthoquinone reactions) .
Nucleophilic Aromatic Substitution
-
The hydroxyl group on the naphthalene ring activates positions for electrophilic substitution. Halogenation or nitration may occur at the ortho/para positions relative to the hydroxyl group .
Oxidation and Reduction
The compound’s redox-active moieties participate in electron-transfer reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | Strong oxidants (e.g., KMnO₄) | Carboxylic acid derivatives |
| Reduction | Catalytic hydrogenation (Pd/C) | Alcohols or amines (dioxo → hydroxyl) |
Condensation and Cyclization
The dioxo chain and carboxamide group enable cyclocondensation:
Knoevenagel Condensation
-
Reacts with aldehydes (e.g., aryl aldehydes) in the presence of a base to form fused heterocycles .
-
Example : Microwave-assisted three-component reactions generate pyranonaphthoquinone derivatives via tandem Knoevenagel-Michael addition .
Hydrolysis and Amide Functionalization
The carboxamide and phenylamino groups undergo hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to 3-hydroxynaphthalene-2-carboxylic acid |
| Basic Hydrolysis | NaOH (aq.), heat | Formation of corresponding ammonium salts |
Interaction with Biological Targets
The compound’s structure allows interactions with enzymes and receptors:
-
Enzyme Inhibition : Binds to ATP-binding pockets in kinases via hydrogen bonding with the carboxamide and hydroxyl groups.
-
Receptor Modulation : The phenylamino group participates in π-π stacking with aromatic residues in receptor binding sites.
Stability and Degradation
Under UV light or prolonged storage:
-
Photodegradation : The naphthalene core undergoes oxidative cleavage, forming phthalic acid derivatives.
-
Thermal Decomposition : Above 200°C, the dioxo chain decarboxylates, releasing CO₂ and forming aniline derivatives.
Scientific Research Applications
N-[2,4-DIOXO-4-(PHENYLAMINO)BUTYL]-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2,4-DIOXO-4-(PHENYLAMINO)BUTYL]-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Naphthalene Carboxamide Moieties
Several compounds share the naphthalene carboxamide backbone but differ in substituents and side chains:
Key Observations :
- Substituent Impact: The target compound’s 2,4-dioxo butyl chain may enhance solubility compared to azo-substituted dyes (e.g., CI 12370) but reduce it relative to shorter-chain anesthetics (e.g., N-(2-oxo-2-(phenylamino)ethyl) derivatives) .
- Functional Groups : The hydroxyl group in the target compound and CI 12370 enables hydrogen bonding, but the azo group in dyes introduces phototoxicity risks, limiting therapeutic applications .
Pharmacological Activity Comparison
Antiproliferative Agents (Tyrosine Kinase Inhibitors) :
- Compounds like N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide () inhibit ATP-binding sites of tyrosine kinases (IC50: 12–45 nM).
Anesthetic Derivatives :
- N-(2-Oxo-2-(phenylamino)ethyl)-4-carboxamide derivatives () exhibit surface anesthetic activity (EC50: 0.8 μM) due to sodium channel interactions.
Biological Activity
N-(2,4-Dioxo-4-(phenylamino)butyl)-3-hydroxynaphthalene-2-carboxamide, also known by its CAS number 85750-34-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H18N2O4
- Molar Mass : 362.38 g/mol
- LogP : 3.07 (indicating moderate lipophilicity)
The compound features a naphthalene core substituted with a hydroxyl group and an amide linkage, which may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related naphthalene derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Compound | Effect | Reference |
|---|---|---|---|
| 1 | Naphthalene derivatives | Inhibition of cell growth in cancer lines | |
| 2 | Related amides | Induction of apoptosis in breast cancer cells |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown that similar naphthalene derivatives can inhibit the growth of various bacteria and fungi.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of compounds with similar structures. They may exert protective actions against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.
| Study | Finding | Reference |
|---|---|---|
| 1 | Neuroprotection in animal models of Alzheimer’s disease | |
| 2 | Reduction of oxidative stress markers in neuronal cells |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling.
- Oxidative Stress Reduction : The antioxidant properties associated with naphthalene derivatives can mitigate oxidative damage in cells.
Case Studies
A notable study involving the synthesis and testing of this compound demonstrated its effectiveness in reducing tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction.
Q & A
Basic: What are the key synthetic pathways for preparing N-(2,4-Dioxo-4-(phenylamino)butyl)-3-hydroxynaphthalene-2-carboxamide?
Methodological Answer:
The synthesis of this compound involves sequential coupling reactions. A common approach includes:
Carboxamide Formation: React 3-hydroxy-2-naphthoic acid with a primary amine (e.g., 2,4-dioxo-4-(phenylamino)butylamine) using coupling agents like EDCI/HOBt in anhydrous DMF to form the carboxamide backbone .
Protection/Deprotection: Protect the hydroxyl group on the naphthalene ring with tert-butyldimethylsilyl (TBS) chloride during synthesis to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Purification: Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictory bioactivity data (e.g., varying IC₅₀ values in anticancer assays) may arise from:
- Assay Variability: Standardize protocols (e.g., cell line passage number, incubation time, and serum concentration) across labs. For example, highlights the importance of consistent ATP-based viability assays for replicability.
- Structural Analog Interference: Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in ) to identify substituent-specific effects.
- Purity Validation: Use LC-MS to rule out impurities >98% and confirm batch-to-batch consistency .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm the phenylamino group (δ 7.2–7.4 ppm, aromatic protons) and carboxamide NH (δ 9.8–10.2 ppm). The dioxobutyl chain shows carbonyl signals at δ 170–175 ppm in ¹³C NMR .
- FT-IR: Identify key functional groups: hydroxyl (≈3200 cm⁻¹), amide C=O (≈1650 cm⁻¹), and ketone C=O (≈1700 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₉N₂O₅: 385.1294) .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to assess logP (target <5 for oral bioavailability) and P-glycoprotein substrate likelihood .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina. For instance, suggests structural analogs bind to ATP pockets via π-π stacking (naphthalene) and hydrogen bonding (hydroxyl/carboxamide) .
- MD Simulations: Perform 100 ns simulations in GROMACS to evaluate stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .
Basic: What solvent systems are optimal for solubility testing?
Methodological Answer:
- Polar Solvents: DMSO (stock solutions) and aqueous buffers (pH 7.4 PBS) for biological assays.
- Titration Method: Incrementally add DMSO to aqueous media (≤0.1% v/v) to avoid cytotoxicity. notes ethanol/water mixtures (1:1) as effective for recrystallization .
Advanced: How do substituents on the phenylamino group affect bioactivity?
Methodological Answer:
- SAR Analysis: Compare analogs with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups. For example, shows nitro-substituted derivatives exhibit enhanced cytotoxicity (IC₅₀ ≈5 µM vs. 20 µM for methoxy analogs) due to increased electrophilicity .
- Meta/Para Substitution: Para-substituted phenyl groups (e.g., -Cl in ) improve metabolic stability by reducing CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
